molecular formula C15H19NO B8353210 1-(5-Methoxy-3,4-dihydronaphthalen-2-yl)pyrrolidine

1-(5-Methoxy-3,4-dihydronaphthalen-2-yl)pyrrolidine

Cat. No. B8353210
M. Wt: 229.32 g/mol
InChI Key: RABFPLIPOMMNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06080752

Procedure details

A mixture of 5-methoxy-2-tetralone (100 g, 0.68 mmol), pyrrolidine (85.7 ml, 1.03 mol) and p-toluenesulfonic acid (100 mg, catalytic) in benzene (1.2L) was heated at reflux under Dean-Stark conditions for 4 h. The mixture was cooled and the solvent evaporated to give the title compound as a brown oil (155 g, 99%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
85.7 mL
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][C:7](=O)[CH2:8]2.[NH:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1>C1C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][C:7]([N:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1)=[CH:8]2

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
COC1=C2CCC(CC2=CC=C1)=O
Name
Quantity
85.7 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
1.2 L
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
100 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under Dean-Stark conditions for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=C2CCC(=CC2=CC=C1)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 155 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99399.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.